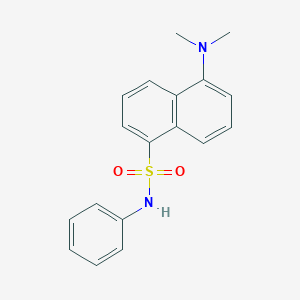

5-(Dimethylamino)-N-phenylnaphthalin-1-sulfonamid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar sulfonamide compounds often involves reactions between sulfonyl chlorides and amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was carried out through the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, showcasing a general approach that could be adapted for (5-Dimethylaminonaphthalene-1-sulfonamido) benzene (Sarojini et al., 2012).

Molecular Structure Analysis

The crystal structure and molecular geometry of sulfonamide compounds provide insights into their chemical behavior and interaction potential. X-ray crystallography and Density Functional Theory (DFT) studies have been employed to characterize these aspects. For example, the molecular geometry and vibrational frequencies of sulfonamide compounds have been detailed through DFT studies, aligning closely with experimental data, offering a basis for understanding the structural characteristics of (5-Dimethylaminonaphthalene-1-sulfonamido) benzene (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, reflecting their chemical properties. Aromatic nucleophilic substitution reactions, for instance, have been observed in derivatives of dimethylamino-naphthalenes, indicating a potential pathway for further functionalization of (5-Dimethylaminonaphthalene-1-sulfonamido) benzene (Sekiguchi et al., 1989).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting points, and thermal stability, are crucial for their application in various fields. These properties are influenced by the molecular structure and substituents on the naphthalene and benzene rings. For example, the introduction of sulfonate groups into poly(1,4-butylene isophthalate) significantly affected its solubility and thermal properties, illustrating how functional groups can impact the physical characteristics of sulfonamide-based polymers (Pilati et al., 1993).

Wissenschaftliche Forschungsanwendungen

Anwendungen von Lösungsmitteln in der Grünen Chemie

Dansyl-Anilin: Derivate wurden als potenzielle, nicht toxische Ersatzstoffe für gängige polare aprotische Lösungsmittel untersucht . Diese Anwendung ist im Bereich der grünen Chemie von Bedeutung, wo es einen Drang nach umweltfreundlicheren und nachhaltigeren chemischen Prozessen gibt.

Fluoreszierende Sonden für den Schwermetallnachweis

Die Verbindung wurde zur Synthese von Schiff-Base-Liganden für fluoreszierende Sonden verwendet, die für den Nachweis von Nanomaterialien auf Schwermetallbasis in wässrigen Lösungen unerlässlich sind . Dies ist besonders wichtig für die Umweltüberwachung und -sicherheit.

Weißlicht-Emission in organischen Verbindungen

Es wurde berichtet, dass eine Mischung, die Dansyl-Anilin enthält, in Kombination mit anderen fluoreszierenden organischen Verbindungen eine fast reine Weißlicht-Emission (WLE) erzeugt . Dies hat Auswirkungen auf die Entwicklung neuer Beleuchtungstechnologien und Anzeigesysteme.

Beschleunigte nucleophile Substitutionsreaktionen

Dansyl-Anilin: wurde verwendet, um nucleophile Substitutionsreaktionen zu beschleunigen, die in der organischen Synthese grundlegend sind . Dies erhöht die Effizienz chemischer Reaktionen, was für die pharmazeutische und materialwissenschaftliche Forschung von Vorteil ist.

Arzneimittel- und Gentransportsysteme

Derivate der Verbindung wurden in amphiphile Blockcopolymer-Mizellen integriert, um mit Arzneimitteln und DNA gemeinsam beladen zu werden . Diese Anwendung ist entscheidend für die Weiterentwicklung zielgerichteter Arzneimittelverabreichungssysteme und der Gentherapie.

Synthese von Organosiliciumverbindungen

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with proteins such as prothrombin and coagulation factor vii . These proteins play crucial roles in the coagulation cascade, a series of reactions essential for blood clotting.

Mode of Action

It’s known that the compound belongs to the class of organic compounds known as 1-naphthalene sulfonates . These compounds contain a naphthalene moiety carrying a sulfonic acid group at the 1-position. Naphthalene is a bicyclic compound made up of two fused benzene rings . The sulfonic acid group can form hydrogen bonds with proteins, potentially altering their function.

Biochemical Pathways

For instance, some naphthalene derivatives have been found to inhibit photosynthesis , suggesting that Dansyl-aniline might interact with similar biochemical pathways.

Pharmacokinetics

Similar compounds have been found to exhibit high leaching potential , suggesting that Dansyl-aniline might also have high bioavailability.

Result of Action

For instance, some naphthalene derivatives have been found to exhibit antimicrobial activity , suggesting that Dansyl-aniline might also have similar effects.

Action Environment

The action of Dansyl-aniline can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the compound, potentially influencing its interaction with its targets . Additionally, the presence of other compounds in the environment can also affect the action of Dansyl-aniline .

Eigenschaften

IUPAC Name |

5-(dimethylamino)-N-phenylnaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-20(2)17-12-6-11-16-15(17)10-7-13-18(16)23(21,22)19-14-8-4-3-5-9-14/h3-13,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUULWNDKYKHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

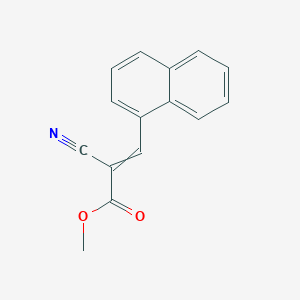

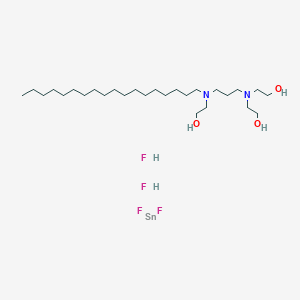

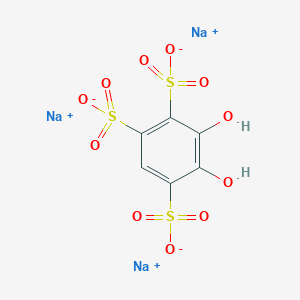

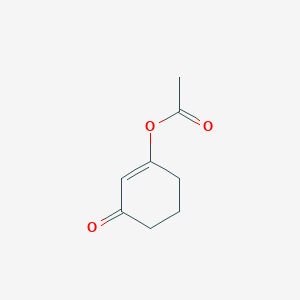

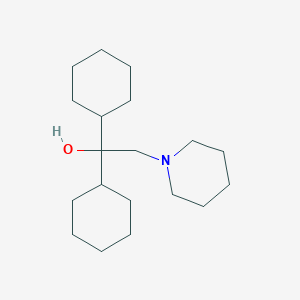

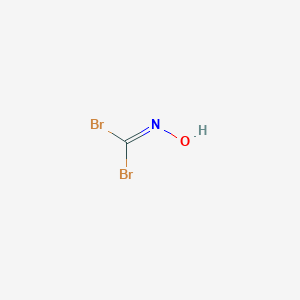

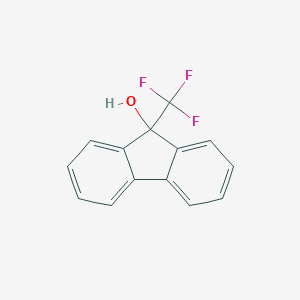

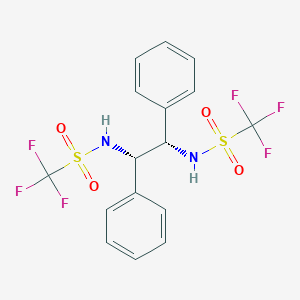

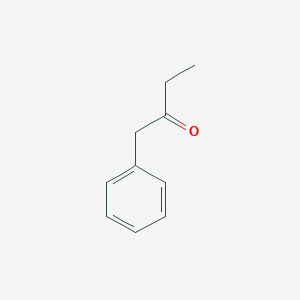

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What novel synthesis method for dansyl aniline is presented in the research?

A1: The research introduces a rapid and efficient synthesis method for dansyl aniline using dual-tip reactive paper spray ionization []. This technique facilitates a nucleophilic substitution reaction between dansyl chloride and aniline under ambient conditions, offering a potentially greener and faster alternative to traditional synthetic routes.

Q2: How does the structure of dansyl aniline relate to its fluorescence properties?

A2: While not directly addressed in the provided research, it is known that the structure of dansyl aniline contributes to its fluorescent nature. The dimethylaminonaphthalene group acts as a fluorophore, capable of absorbing light and subsequently emitting it at a longer wavelength. This property makes dansyl aniline and its derivatives valuable in various applications, including fluorescence microscopy and biochemical assays.

Q3: Can the fluorescence properties of dansyl aniline be modulated?

A3: While the provided research doesn't explore this, previous studies suggest that modifying the structure of dansyl aniline can alter its fluorescence properties. For instance, changing the substituents on the benzene ring or the dimethylamino group can influence the emitted color and intensity []. This tunability makes it a versatile tool in various research areas.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B47406.png)